molecular formula C20H24N2O2 B5717537 N,N'-bis(4-ethylphenyl)butanediamide

N,N'-bis(4-ethylphenyl)butanediamide

Cat. No.: B5717537
M. Wt: 324.4 g/mol
InChI Key: XLLIUQFEGIGGMJ-UHFFFAOYSA-N
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Description

N,N'-bis(4-ethylphenyl)butanediamide is a symmetrical diamide compound characterized by a butanediamide backbone flanked by two 4-ethylphenyl substituents. The molecular formula is C₂₀H₂₄N₂O₂, with a molecular weight of 324.42 g/mol. The ethyl groups at the para positions of the phenyl rings contribute to its steric and electronic properties, influencing solubility, melting point, and reactivity.

Properties

IUPAC Name

N,N'-bis(4-ethylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-15-5-9-17(10-6-15)21-19(23)13-14-20(24)22-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIUQFEGIGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethylphenyl)butanediamide typically involves the reaction of 4-ethylphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of N,N’-bis(4-ethylphenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N,N’-bis(4-ethylphenyl)butanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of N,N'-bis(4-ethylphenyl)butanediamide and Structural Analogs

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties References
This compound C₂₀H₂₄N₂O₂ 4-ethylphenyl Not reported Moderate lipophilicity; balanced steric hindrance Extrapolated
N,N'-bis(3,4-dichlorophenyl)butanediamide C₁₆H₁₂Cl₂N₂O₂ 3,4-dichlorophenyl 178–179 Enhanced reactivity due to electron-withdrawing Cl groups; antimicrobial potential
N,N'-bis(4-fluorophenyl)butanediamide C₁₆H₁₄F₂N₂O₂ 4-fluorophenyl ~160–165 Increased polarity; potential for altered pharmacokinetics
N,N'-bis(2-hydroxyphenyl)butanediamide C₁₆H₁₆N₂O₄ 2-hydroxyphenyl Not reported Hydrogen bonding via -OH groups; influences crystallinity and solubility
N,N'-bis(diphenylmethyl)butanediamide C₃₀H₂₈N₂O₂ diphenylmethyl >200 High steric hindrance; low solubility in polar solvents
N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide C₂₈H₃₂N₂O₂ 4-tert-butylphenyl, benzyl Not reported Bulky tert-butyl group enhances thermal stability; benzyl groups aid membrane penetration

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine substituents (as in N,N'-bis(3,4-dichlorophenyl)butanediamide) increase reactivity by polarizing the amide bond, making it more susceptible to nucleophilic attack .
  • Alkyl Groups (e.g., Ethyl, tert-Butyl):
    Ethyl groups in the target compound provide moderate lipophilicity, balancing solubility in organic solvents and biological membranes. In contrast, bulkier tert-butyl groups (e.g., N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide) introduce significant steric hindrance, slowing reaction kinetics but improving thermal stability .

  • Hydroxyl Groups: The presence of -OH groups (e.g., N,N'-bis(2-hydroxyphenyl)butanediamide) facilitates hydrogen bonding, enhancing crystallinity and melting points. This also increases solubility in polar solvents like ethanol or water .

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